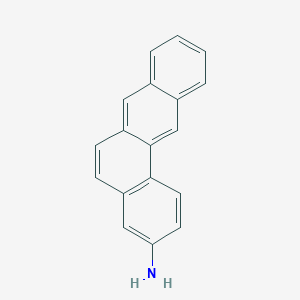
1-(2-Phenylethenesulfonyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethenesulfonyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethenesulfonyl)piperidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of piperidin-4-ol with phenylethenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenylethenesulfonyl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: TsCl in pyridine.
Major Products
Oxidation: 1-(2-Phenylethenesulfonyl)piperidin-4-one.
Reduction: 1-(2-Phenylethenesulfonyl)piperidine.
Substitution: 1-(2-Phenylethenesulfonyl)piperidin-4-yl tosylate.
Applications De Recherche Scientifique
1-(2-Phenylethenesulfonyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a CCR5 antagonist, which could be useful in the treatment of HIV.
Industry: Used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethenesulfonyl)piperidin-4-ol, particularly as a CCR5 antagonist, involves binding to the CCR5 receptor on the surface of cells. This binding prevents the interaction of the receptor with its natural ligand, thereby inhibiting the entry of HIV into the cells. The compound’s structure allows it to form strong interactions with the receptor, blocking the viral entry pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Phenylethenesulfonyl)piperidine: Lacks the hydroxyl group, making it less polar.
1-(2-Phenylethenesulfonyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
1-(2-Phenylethenesulfonyl)piperidin-4-ol is unique due to the presence of both a hydroxyl group and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Propriétés
Numéro CAS |
647014-02-6 |
|---|---|
Formule moléculaire |
C13H17NO3S |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
1-(2-phenylethenylsulfonyl)piperidin-4-ol |
InChI |
InChI=1S/C13H17NO3S/c15-13-6-9-14(10-7-13)18(16,17)11-8-12-4-2-1-3-5-12/h1-5,8,11,13,15H,6-7,9-10H2 |
Clé InChI |
OMTFZEFQVGHGEA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)S(=O)(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)

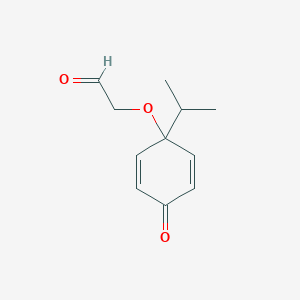
![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[1-[7-[1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-carboxyethyl]-4-hydroxycyclohexa-2,4-dien-1-yl]-7-oxoheptanoyl]-4-hydroxycyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B12606036.png)
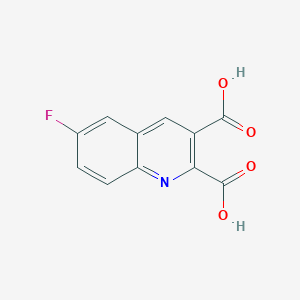
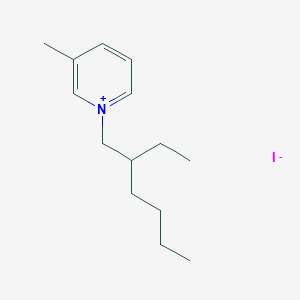
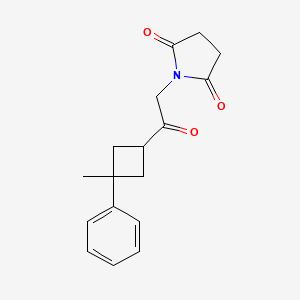
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)
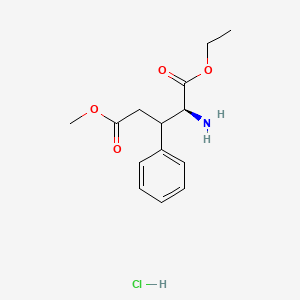
![3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione](/img/structure/B12606089.png)

